![molecular formula C20H21N7O3 B2641868 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040651-79-3](/img/structure/B2641868.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide” is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .
Synthesis Analysis
The synthesis of this compound involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The compound was then crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis
The molecular structure of the compound was analyzed using the single crystal X-ray diffraction method (SCXRDM) . The compound was characterized using different spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy .Chemical Reactions Analysis
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .Physical And Chemical Properties Analysis
The compound is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .Scientific Research Applications
Synthesis of Novel Compounds
Research focuses on synthesizing novel compounds with potential anti-inflammatory, analgesic, antipsychotic, antiviral, and antimicrobial activities. These efforts are crucial in the drug discovery process, aiming to develop new therapeutic agents with improved efficacy and safety profiles. For example, compounds have been synthesized for potential use as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antipsychotic Agent Development
Efforts in synthesizing heterocyclic carboxamides as potential antipsychotic agents, evaluating their binding affinity to various neurotransmitter receptors, and their efficacy in animal models highlight the ongoing research to address psychiatric disorders with fewer side effects (Norman et al., 1996).
Molecular Interaction Studies
Investigations into the molecular interactions of specific antagonists with receptors, such as the CB1 cannabinoid receptor, provide insights into the drug design process. Understanding these interactions at the molecular level aids in the development of more selective and potent compounds (Shim et al., 2002).
Discovery and Optimization of Receptor Antagonists
The design and synthesis of novel compounds as receptor antagonists for conditions like depression and anxiety through bioisosteric replacement and optimization of pharmacokinetic profiles demonstrate the complex interplay between chemical structure and biological activity (Bromidge et al., 2010).
Antiviral and Antimicrobial Activity Screening
New compounds are synthesized and evaluated for their antiviral activities against specific targets, such as the Tobacco mosaic virus (TMV), and their antimicrobial efficacy against various bacterial and fungal strains. This research contributes to the development of new agents to combat infectious diseases (Krishna Reddy et al., 2013).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c28-20(21-15-6-7-17-18(12-15)30-14-29-17)26-10-8-25(9-11-26)13-19-22-23-24-27(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCHXXNIKFLQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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